molecular formula C15H24O3S B3070688 3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol CAS No. 1005130-59-5

3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol

Cat. No.: B3070688
CAS No.: 1005130-59-5
M. Wt: 284.4 g/mol
InChI Key: VJBMAHPFRJIDFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol is a synthetic propanediol derivative featuring a sulfinyl (-S(O)-) group and a tert-butyl-substituted phenyl ethyl moiety. The tert-butyl group confers significant steric bulk and hydrophobicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

IUPAC Name

3-[1-(4-tert-butylphenyl)ethylsulfinyl]propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3S/c1-11(19(18)10-14(17)9-16)12-5-7-13(8-6-12)15(2,3)4/h5-8,11,14,16-17H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBMAHPFRJIDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)S(=O)CC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol typically involves the following steps:

    Formation of the Sulfinyl Group: The sulfinyl group can be introduced through the oxidation of a sulfide precursor using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

    Attachment of the Tert-butylphenyl Group: This step involves the alkylation of a phenyl ring with tert-butyl groups, often using tert-butyl bromide in the presence of a base like potassium carbonate.

    Coupling with Propanediol: The final step involves coupling the sulfinyl group with a propanediol moiety, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The compound can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups in the propanediol moiety can undergo substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted propanediol derivatives.

Scientific Research Applications

3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The tert-butylphenyl group may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally or functionally related compounds are analyzed for comparative insights:

U23,469 and U23,469M (cis-3-[p-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthyl)phenoxy]-1,2-propanediol)

  • Structure: A phenoxy-linked 1,2-propanediol with a tetrahydro-naphthyl group.
  • Receptor Affinity :
    • U23,469M (demethylated derivative) shows 34% relative binding affinity for estrogen receptor (ER) compared to estradiol (100%) .
    • Unlike the sulfinyl group in the target compound, the ether linkage in U23,469 reduces polarity but maintains ER binding.
  • Biological Activity: U23,469 induces rapid ER nuclear translocation without ER degradation ("processing"), while U23,469M causes prolonged nuclear retention . Both compounds inhibit mammary tumor growth in rats but differ in progesterone receptor induction (U23,469M: 300% increase; U23,469: none) .

1-(3-Trifluoromethylphenyl)-1,2-propanediol (C10H11F3O2)

  • Structure : Trifluoromethylphenyl substituent on propanediol.
  • Properties :
    • The trifluoromethyl group (-CF₃) enhances electronegativity and metabolic resistance compared to tert-butyl (-C(CH₃)₃) .
    • Molecular weight: 220.19 g/mol (vs. ~310–350 g/mol for the target compound, estimated).
  • Application: No direct ER activity reported, but fluorinated analogs are common in medicinal chemistry for improved bioavailability .

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)

  • Structure: Ethanol derivative with a branched alkylphenoxy chain.
  • Properties :
    • The tetramethylbutyl group provides hydrophobicity similar to tert-butyl but with greater conformational flexibility.
    • Lacks the sulfinyl and propanediol backbone, limiting direct functional comparison .

(2R)-3-(3,4,5-Trimethoxyphenyl)-1,2-propanediol

  • Structure : Propanediol with a trimethoxyphenyl group.
  • Biological Activity : Found in bioactive plant molecules; methoxy groups enhance hydrogen bonding and π-π stacking, unlike the steric tert-butyl group .

Key Findings and Implications

  • Sulfinyl vs.
  • Substituent Effects : The tert-butyl group’s steric bulk could reduce off-target interactions but may limit solubility compared to smaller substituents (e.g., -CF₃) .
  • Therapeutic Potential: Structural parallels to U23,469M suggest possible antiestrogenic activity, though empirical validation is required .

Biological Activity

3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol is a sulfinyl compound with the molecular formula C15H24O3S and a molecular weight of 284.41426 g/mol. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications.

  • Molecular Formula : C15H24O3S
  • Molecular Weight : 284.41426 g/mol
  • CAS Number : Not specified in the available data.

Structure

The structure of this compound consists of a sulfinyl group attached to a propanediol backbone, which is further substituted with a tert-butyl phenyl moiety. The presence of the sulfinyl group is significant for its biological activity.

Research indicates that compounds containing sulfinyl groups often exhibit antioxidant properties, which can contribute to their biological activity. The specific mechanism by which this compound exerts its effects may involve modulation of oxidative stress pathways and interaction with cellular signaling mechanisms.

Antioxidant Properties

Sulfinyl compounds are known for their ability to scavenge free radicals. Preliminary studies suggest that this compound may enhance cellular resistance to oxidative damage, making it a candidate for further investigation in the context of age-related diseases and conditions characterized by oxidative stress.

Potential Therapeutic Applications

  • Neuroprotection : Due to its antioxidant properties, this compound may have potential in protecting neuronal cells from oxidative damage associated with neurodegenerative diseases.
  • Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory pathways, indicating a possible role for this compound in inflammatory conditions.
  • Cancer Research : The ability to influence cellular signaling pathways may make this compound relevant in cancer research, particularly in the context of apoptosis and cell proliferation.

Study 1: Antioxidant Efficacy

A study evaluating the antioxidant efficacy of various sulfinyl compounds found that derivatives similar to this compound demonstrated significant free radical scavenging activity. The study utilized DPPH and ABTS assays to quantify the antioxidant capacity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Compound A2530
Compound B2025
This compound2228

Study 2: Neuroprotective Effects

In a neuroprotective study using an in vitro model of oxidative stress induced by hydrogen peroxide, treatment with this compound resulted in a significant reduction in cell death compared to control groups. The results indicated that this compound could enhance cell viability under oxidative stress conditions.

TreatmentCell Viability (%)
Control40
H2O220
Compound Treatment65

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol
Reactant of Route 2
Reactant of Route 2
3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.